An In-depth Technical Guide to N-(Amino-PEG4)-N-Biotin-PEG4-acid: A Heterobifunctional Linker for Targeted Protein Degradation
An In-depth Technical Guide to N-(Amino-PEG4)-N-Biotin-PEG4-acid: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Amino-PEG4)-N-Biotin-PEG4-acid is a versatile, heterobifunctional linker molecule that has garnered significant interest in the field of chemical biology and drug discovery. Its unique architecture, featuring a primary amine, a terminal carboxylic acid, and an integrated biotin (B1667282) moiety, all connected by hydrophilic polyethylene (B3416737) glycol (PEG) chains, makes it an invaluable tool for the synthesis of complex bioconjugates. This guide provides a comprehensive overview of its chemical properties, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its conjugation and the characterization of the resulting conjugates are provided, alongside visualizations of relevant biological pathways and experimental workflows.
Core Concepts: Structure and Physicochemical Properties
N-(Amino-PEG4)-N-Biotin-PEG4-acid is a branched molecule with three distinct functional arms emanating from a central nitrogen atom.[1][2][3] This design allows for the orthogonal conjugation of different molecules. The primary amine (-NH2) and the terminal carboxylic acid (-COOH) serve as reactive handles for covalent bond formation, typically amide bonds, with complementary functional groups on other molecules. The biotin moiety provides a high-affinity binding tag for streptavidin and avidin, which is widely exploited for detection, purification, and pull-down assays.[4][5] The tetraethylene glycol (PEG4) spacers impart hydrophilicity to the molecule and its conjugates, which can improve solubility and reduce non-specific binding.[6]
Table 1: Physicochemical Properties of N-(Amino-PEG4)-N-Biotin-PEG4-acid
| Property | Value | Reference(s) |
| Molecular Formula | C31H58N4O12S | [1][7][8][9] |
| Molecular Weight | 710.88 g/mol | [7] |
| CAS Number | 2100306-84-9 | [1][7][8][9] |
| Purity | Typically >95% | [3][8] |
| Solubility | Soluble in water, DMSO, and DMF | [1][6] |
| Appearance | White to off-white solid | - |
| Storage Conditions | Store at -20°C for long-term stability | [1] |
| Shipping Conditions | Ambient temperature | [1] |
Applications in Targeted Protein Degradation: PROTACs
A primary application of N-(Amino-PEG4)-N-Biotin-PEG4-acid is in the construction of Proteolysis Targeting Chimeras (PROTACs).[2][7] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade a target protein of interest (POI).[7]
A PROTAC molecule consists of three key components:
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A ligand for the Protein of Interest (POI): This moiety binds specifically to the target protein.
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A ligand for an E3 Ubiquitin Ligase: This part of the molecule recruits an E3 ligase, an enzyme that marks proteins for degradation.
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A chemical linker: This connects the POI ligand and the E3 ligase ligand.
N-(Amino-PEG4)-N-Biotin-PEG4-acid serves as a versatile linker in PROTAC design. Its amine and carboxylic acid termini can be readily coupled to a POI ligand and an E3 ligase ligand, respectively, through amide bond formation. The biotin tag can be used for the purification of the final PROTAC or for studying its interactions within the cell.
Mechanism of PROTAC Action
The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Targeting the ERK1/2 Signaling Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. PROTACs have been developed to target key components of this pathway, such as the kinases ERK1 and ERK2.
Experimental Protocols
Synthesis of a PROTAC using N-(Amino-PEG4)-N-Biotin-PEG4-acid
This section provides a general protocol for the synthesis of a PROTAC by sequentially coupling an E3 ligase ligand and a POI ligand to N-(Amino-PEG4)-N-Biotin-PEG4-acid. This procedure involves two amide bond formation steps.
Workflow for PROTAC Synthesis:
Step 1: Coupling of an Amine-Containing E3 Ligase Ligand to the Carboxylic Acid Terminus
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Activation of the Carboxylic Acid:
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Dissolve N-(Amino-PEG4)-N-Biotin-PEG4-acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere to form the NHS ester.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve the amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand) (1.0 eq) in anhydrous DMF.
-
Add the activated NHS ester solution dropwise to the E3 ligase ligand solution.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Purification of the Intermediate:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the E3 ligase-linker intermediate.
-
Step 2: Coupling of a Carboxylic Acid-Containing POI Ligand to the Amine Terminus
-
Amide Bond Formation:
-
Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the carboxylic acid-containing POI ligand (1.0 eq) in anhydrous DMF.
-
Add (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
-
Final Purification:
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC molecule.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Table 2: Representative Reagents and Conditions for PROTAC Synthesis
| Step | Reagents | Solvent | Temperature | Time |
| Carboxylic Acid Activation | DCC, NHS | DMF | Room Temperature | 4 hours |
| First Amide Coupling | Amine-E3 Ligase Ligand, DIPEA | DMF | Room Temperature | Overnight |
| Second Amide Coupling | Carboxylic Acid-POI Ligand, BOP, DIPEA | DMF | Room Temperature | Overnight |
Western Blot Analysis of PROTAC-Mediated Protein Degradation
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with an activated ERK1/2 pathway) in appropriate media.
-
Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERK1/2) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
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Conclusion
N-(Amino-PEG4)-N-Biotin-PEG4-acid is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure with orthogonal reactive groups and a biotin handle facilitates the synthesis of complex biomolecules, most notably PROTACs for targeted protein degradation. The hydrophilic PEG linkers contribute favorably to the physicochemical properties of the resulting conjugates. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the utilization of this linker in the development of novel therapeutics and research probes.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
